molecular formula C9H10N2O2 B2591355 Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate CAS No. 2138065-50-4

Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate

Cat. No.: B2591355
CAS No.: 2138065-50-4
M. Wt: 178.191
InChI Key: XAOYWNPABXMJEB-IMTBSYHQSA-N
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Description

Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate is an intriguing compound characterized by its complex fused ring structure. This molecule features a unique combination of cyclopropane and pyrazole rings, which potentially grants it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

  • Cyclopropanation: The initial formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction.

  • Pyrazole Formation: Subsequent steps include forming the pyrazole ring via condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

  • Methylation: Methylation is performed under basic conditions using methyl iodide or dimethyl sulfate to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial-scale production might involve optimizing these steps to increase yield and purity:

  • Optimized Reactants and Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

  • Refinement of Reaction Conditions: Controlling temperature, pressure, and solvents to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: Introduction of oxidizing agents like potassium permanganate.

  • Reduction: Reductive processes using reagents such as lithium aluminum hydride.

  • Substitution: Possible through nucleophilic or electrophilic substitutions, depending on the chemical environment.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Products include oxidized, reduced, or substituted versions of the parent compound, each potentially with unique properties and applications.

Scientific Research Applications

Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate finds applications across various domains:

  • Chemistry: Studied for its unique structural properties and reactivity.

  • Biology: Potential use in drug discovery due to its bioactive fused ring system.

  • Medicine: Exploring therapeutic potentials in pharmacology.

  • Industry: Applications in material sciences and chemical manufacturing.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action depends on its interaction with specific molecular targets:

  • Enzyme Inhibition: It may act as an inhibitor for enzymes due to its structural mimicry.

  • Receptor Binding: Potential to bind to biological receptors, influencing signal transduction pathways.

  • Pathway Modulation: By interacting with these targets, it can modulate various biological pathways, leading to specific therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylpyrazole Derivatives: Sharing the fused ring system.

  • Methylated Heterocycles: Similar reactivity and potential bioactivity.

  • Carboxylate Esters: Offering comparative studies in ester hydrolysis and reactivity.

Uniqueness

This compound stands out due to its precise combination of cyclopropane and pyrazole structures, which could impart distinctive physical, chemical, and biological properties not observed in simpler analogs.

This detailed exploration should give you a comprehensive understanding of this compound, from its synthesis to its applications and uniqueness. Fascinating stuff!

Properties

IUPAC Name

methyl (2R,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8(12)9-2-5-4-10-11-7(5)6(9)3-9/h4,6H,2-3H2,1H3,(H,10,11)/t6-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYWNPABXMJEB-IMTBSYHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C3=C(C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1C3=C(C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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